

Introduction: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyphenylboronic acid

Cat. No.: B1586526

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3,5-Difluoro-2-methoxyphenylboronic acid, identified by the CAS Number 737000-76-9, is a highly functionalized arylboronic acid that has emerged as a critical reagent in organic synthesis.[1][2][3] Its strategic substitution pattern—featuring two electron-withdrawing fluorine atoms and an ortho-methoxy group—imparts unique electronic and steric properties, making it an invaluable tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its use in state-of-the-art cross-coupling methodologies.

Organoboron compounds, particularly boronic acids, are lauded for their stability, low toxicity, and versatile reactivity.[4] They are central to the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in pharmaceuticals and advanced materials.[5][6] The specific structure of **3,5-Difluoro-2-methoxyphenylboronic acid** allows for the introduction of a precisely substituted phenyl ring, which can significantly influence a target molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe implementation in a laboratory setting.

Table 1: Physicochemical Data for **3,5-Difluoro-2-methoxyphenylboronic acid**

Property	Value	Reference
CAS Number	737000-76-9	[1][3]
Molecular Formula	C ₇ H ₇ BF ₂ O ₃	[1][3]
Molecular Weight	187.94 g/mol	[1][8]
Appearance	Beige powder or chunks	[1][2]
Melting Point	~200 °C	[1][2][9]
Boiling Point	339.9 ± 52.0 °C at 760 mmHg (Predicted)	[1][2]
Density	1.35 ± 0.1 g/cm ³ (Predicted)	[1][2]
InChI Key	JXQHRWOUVJRCSR- UHFFFAOYSA-N	[9][10]

Safety and Handling

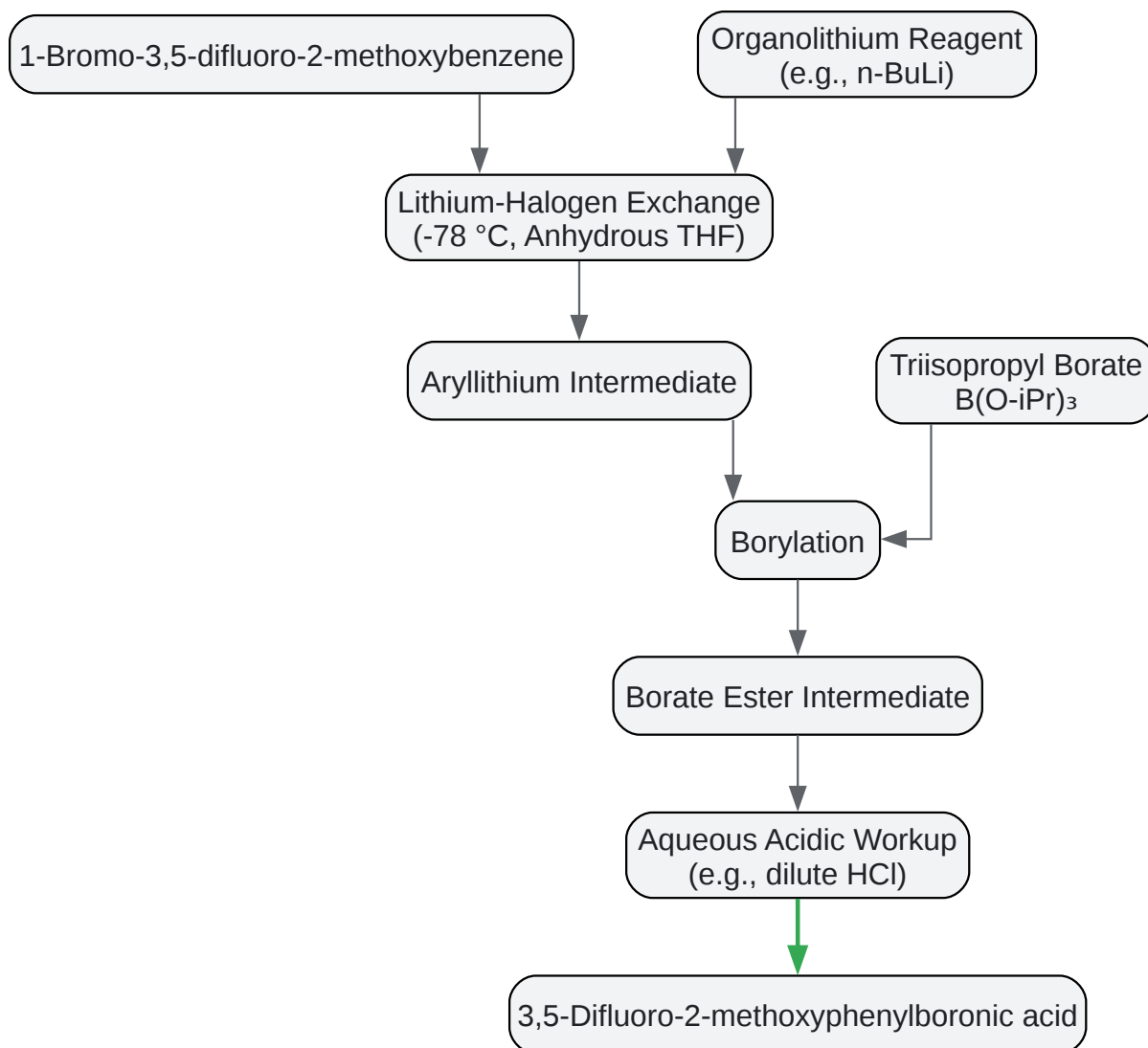
3,5-Difluoro-2-methoxyphenylboronic acid is classified as an irritant and requires careful handling to minimize exposure.[1][11]

- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Precautionary Measures:
 - Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Eyewash stations and safety showers must be readily accessible.[12]
 - Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[11][13]

- Handling: Avoid generating dust. Wash hands thoroughly after handling.[\[11\]](#)[\[13\]](#)
- Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[\[2\]](#)[\[9\]](#)

Synthesis Pathway

Arylboronic acids are typically synthesized from the corresponding aryl halides. A common and effective method involves a lithium-halogen exchange followed by borylation with a trialkyl borate ester. This approach offers a reliable route to the desired product from commercially available starting materials.



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Caption: General synthetic workflow for **3,5-Difluoro-2-methoxyphenylboronic acid**.

Causality of Experimental Choices:

- Low Temperature (-78 °C): The lithium-halogen exchange is highly exothermic and performed at dry ice/acetone bath temperature to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.

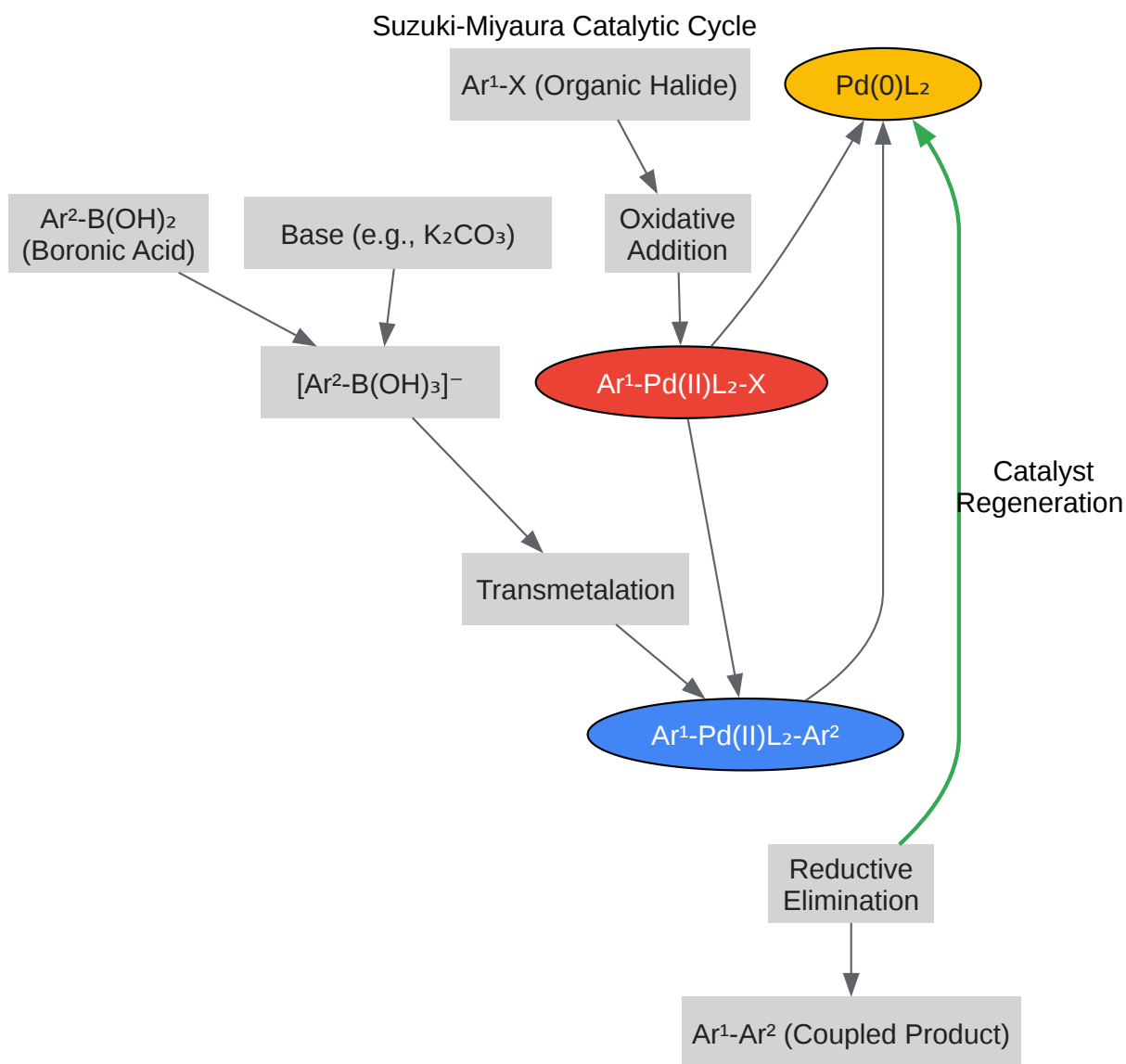
- **Anhydrous Conditions:** Organolithium reagents are extremely reactive towards protic sources, including water. Rigorously dry solvents and an inert atmosphere are essential for the reaction's success.
- **Trialkyl Borate:** This electrophilic boron source efficiently traps the nucleophilic aryllithium intermediate to form the borate ester.
- **Acidic Workup:** Hydrolysis of the borate ester intermediate under acidic conditions yields the final boronic acid product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.^{[14][15]} This reaction is widely used in pharmaceutical synthesis due to its mild conditions and high tolerance for various functional groups.^[15]

Catalytic Cycle Mechanism

The reaction proceeds through a well-defined catalytic cycle involving three key steps. The presence of a base is crucial for the transmetalation step.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

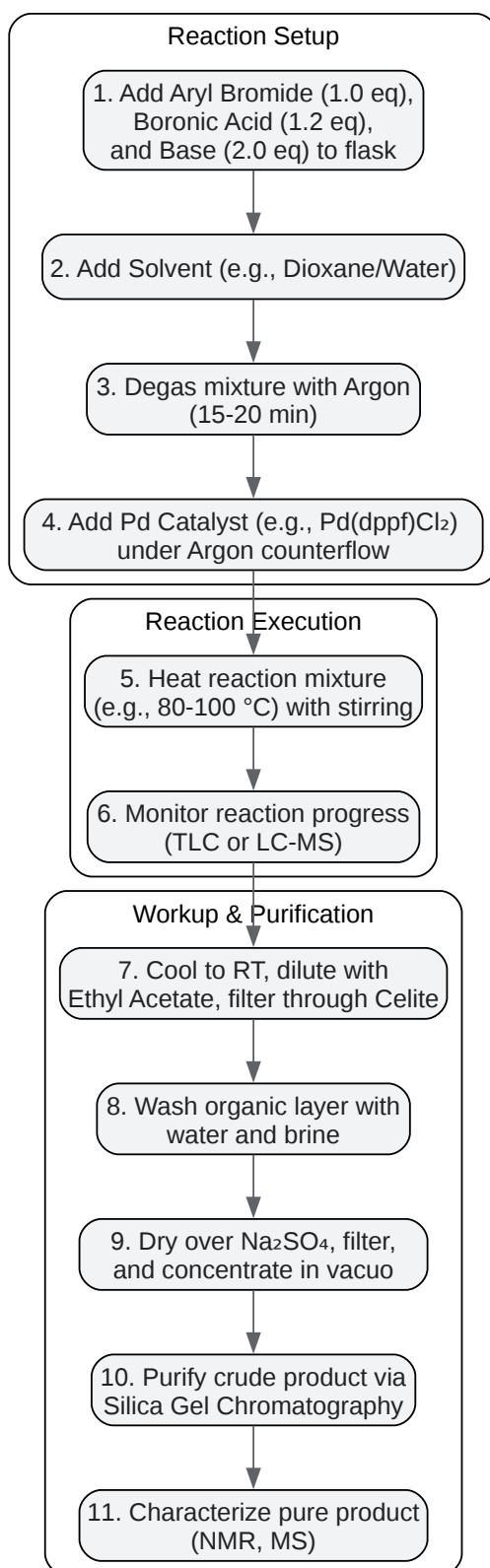
- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.

- **Transmetalation:** The organic group (Ar^2) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.
- **Reductive Elimination:** The two organic groups (Ar^1 and Ar^2) on the palladium complex couple to form the new C-C bond, releasing the final product ($\text{Ar}^1\text{-Ar}^2$) and regenerating the $\text{Pd}(0)$ catalyst, which re-enters the cycle.^[14]

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **3,5-Difluoro-2-methoxyphenylboronic acid** with a generic aryl bromide.

Self-Validating System: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product. The final product is purified by column chromatography and its identity and purity are confirmed by NMR spectroscopy and mass spectrometry.



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Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

- **Reagent Assembly:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), **3,5-Difluoro-2-methoxyphenylboronic acid** (1.1–1.5 eq), and a base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0–3.0 eq).
 - **Rationale:** Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is essential for the transmetalation step. [\[14\]](#)
- **Solvent Addition:** Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
 - **Rationale:** This solvent mixture effectively dissolves both the organic reagents and the inorganic base, creating a homogeneous or effectively biphasic system where the reaction can proceed efficiently.
- **Degassing:** Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
 - **Rationale:** Oxygen must be removed from the reaction as it can oxidize and deactivate the Pd(0) catalyst.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) (0.01–0.05 eq).
 - **Rationale:** $Pd(dppf)Cl_2$ is a robust and versatile pre-catalyst that is effective for a wide range of aryl halides and boronic acids. The dppf ligand provides the stability and electronic properties necessary for an efficient catalytic cycle.
- **Heating:** Heat the reaction mixture to 80–100 °C with vigorous stirring.
 - **Rationale:** Heating accelerates the rate of reaction, particularly the often rate-limiting oxidative addition and reductive elimination steps.

- **Monitoring:** Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.
- **Workup:** Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Conclusion

3,5-Difluoro-2-methoxyphenylboronic acid is a sophisticated and powerful reagent for modern organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it an indispensable component in the toolkit of scientists engaged in drug discovery and materials science. A comprehensive understanding of its handling, synthesis, and reaction mechanisms, as detailed in this guide, is key to leveraging its full synthetic potential.

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- To cite this document: BenchChem. [Introduction: A Key Building Block in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586526#3-5-difluoro-2-methoxyphenylboronic-acid-cas-number]

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